((2S,4R)-4-(3,4-Dimethoxyphenyl)tetrahydrofuran-2-yl)methanamine
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Overview
Description
((2S,4R)-4-(3,4-Dimethoxyphenyl)tetrahydrofuran-2-yl)methanamine is a complex organic compound characterized by its tetrahydrofuran ring structure and methanamine group
Preparation Methods
The synthesis of ((2S,4R)-4-(3,4-Dimethoxyphenyl)tetrahydrofuran-2-yl)methanamine typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and (S)-glycidol.
Reaction Steps:
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
((2S,4R)-4-(3,4-Dimethoxyphenyl)tetrahydrofuran-2-yl)methanamine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions vary depending on the desired product.
Scientific Research Applications
((2S,4R)-4-(3,4-Dimethoxyphenyl)tetrahydrofuran-2-yl)methanamine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and materials.
Mechanism of Action
The mechanism of action of ((2S,4R)-4-(3,4-Dimethoxyphenyl)tetrahydrofuran-2-yl)methanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction or metabolic pathways, depending on its specific interactions.
Comparison with Similar Compounds
((2S,4R)-4-(3,4-Dimethoxyphenyl)tetrahydrofuran-2-yl)methanamine can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Examples include other tetrahydrofuran derivatives and methanamine-containing compounds.
Uniqueness: The presence of the 3,4-dimethoxyphenyl group and the specific stereochemistry (2S,4R) distinguishes it from other compounds, potentially leading to unique biological and chemical properties.
Properties
Molecular Formula |
C13H19NO3 |
---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
[(2S,4R)-4-(3,4-dimethoxyphenyl)oxolan-2-yl]methanamine |
InChI |
InChI=1S/C13H19NO3/c1-15-12-4-3-9(6-13(12)16-2)10-5-11(7-14)17-8-10/h3-4,6,10-11H,5,7-8,14H2,1-2H3/t10-,11-/m0/s1 |
InChI Key |
JUQJQVLGXRYWJE-QWRGUYRKSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]2C[C@H](OC2)CN)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(OC2)CN)OC |
Origin of Product |
United States |
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